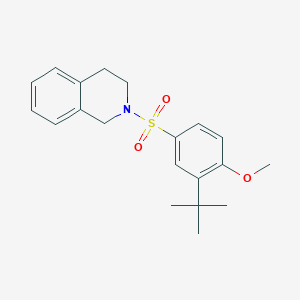![molecular formula C24H23Cl2N5 B2386229 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896833-38-8](/img/structure/B2386229.png)
7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is a synthetic derivative that has been studied for its antimicrobial properties . It’s part of a class of important synthetic antimicrobial agents known as fluoroquinolones, which are used broadly and effectively in clinics for infectious diseases .
Synthesis Analysis
The synthesis of this compound involves a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The synthesis process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis
The compound has a melting point of 215–216 °C . Its UV λ max (DCM/EtOH = 3:2) nm (log ε) is 240.4 (9.22) . The 1H-NMR (DMSO-d6) δ and 13C-NMR (CDCl3) δ values are also provided .Aplicaciones Científicas De Investigación
Adenosine Receptor Affinity and Selectivity
Research on derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, specifically those substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, highlights their potential targeting of human adenosine A1 and/or A2A receptor subtypes. The modifications in the molecular structure affect their affinity and selectivity towards these receptors, which are critical in various physiological processes including neuromodulation and inflammatory response (Squarcialupi et al., 2017).
Antimicrobial Activity
Compounds structurally related to 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine have shown antimicrobial properties. Specifically, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have been associated with in vitro activities against a panel of Gram-positive and Gram-negative bacteria (Al-Turkistani et al., 2011).
Structural Characterization and Biological Activity
Further studies on the structural characterization of compounds with similar core structures, including isothiazolopyridines and pyrazolopyrimidines, have provided insights into their potential as analgesic agents. These studies not only elucidate the molecular basis of their activity but also explore the correlation between molecular conformation and biological efficacy (Karczmarzyk & Malinka, 2008).
Novel Synthetic Approaches
Innovation in synthetic methodologies for pyrazolo[1,5-a]pyrimidines and related compounds underscores the versatility of these scaffolds in medicinal chemistry. Novel synthetic routes have been developed to access a variety of derivatives, enabling the exploration of their pharmacological properties and potential therapeutic applications (Drev et al., 2014).
Mecanismo De Acción
The compound shows promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin . This suggests that it could be a potential candidate for treating infections caused by ciprofloxacin-resistant bacteria.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N5/c1-17-14-23(30-12-10-29(11-13-30)16-18-2-6-20(25)7-3-18)31-24(28-17)22(15-27-31)19-4-8-21(26)9-5-19/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNXZCATXQRKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

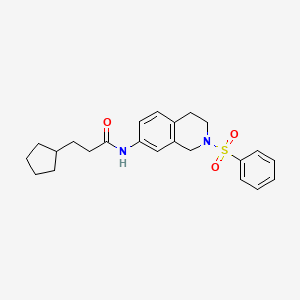
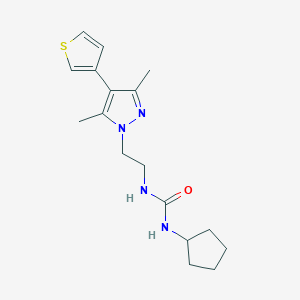
![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
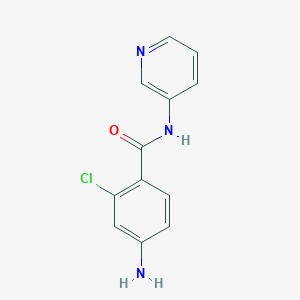
![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)


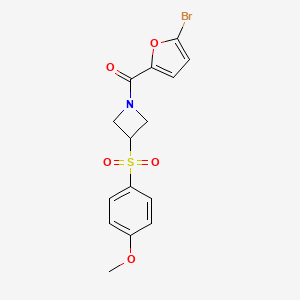
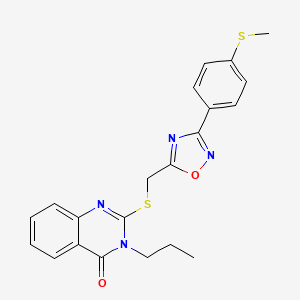
![2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2386168.png)
